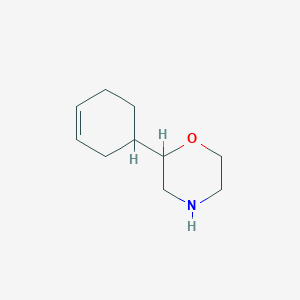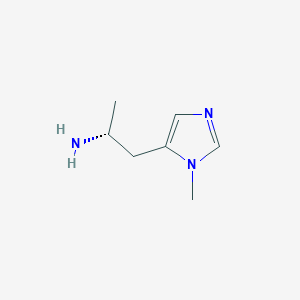
(R)-1-(1-Methyl-1H-imidazol-5-yl)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(1-Methyl-1H-imidazol-5-yl)propan-2-amine is a chiral amine compound featuring an imidazole ring. Compounds with imidazole rings are often biologically active and can be found in various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Methyl-1H-imidazol-5-yl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylimidazole and a suitable chiral amine precursor.
Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-1-(1-Methyl-1H-imidazol-5-yl)propan-2-amine would involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole carboxylic acids, while reduction may produce secondary or tertiary amines.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its imidazole ring.
Receptor Binding: The compound can bind to specific receptors in biological systems.
Medicine
Pharmaceuticals: It is a potential candidate for drug development, particularly in the treatment of neurological disorders.
Industry
Agrochemicals: The compound can be used in the formulation of pesticides and herbicides.
作用機序
The mechanism of action of ®-1-(1-Methyl-1H-imidazol-5-yl)propan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule.
類似化合物との比較
Similar Compounds
Histamine: A biogenic amine with an imidazole ring, involved in immune responses.
Clonidine: A medication with an imidazole ring, used to treat high blood pressure.
Uniqueness
®-1-(1-Methyl-1H-imidazol-5-yl)propan-2-amine is unique due to its specific chiral configuration and the presence of a methyl group on the imidazole ring, which can influence its biological activity and chemical reactivity.
特性
分子式 |
C7H13N3 |
|---|---|
分子量 |
139.20 g/mol |
IUPAC名 |
(2R)-1-(3-methylimidazol-4-yl)propan-2-amine |
InChI |
InChI=1S/C7H13N3/c1-6(8)3-7-4-9-5-10(7)2/h4-6H,3,8H2,1-2H3/t6-/m1/s1 |
InChIキー |
XKUDYRPWUDVKEY-ZCFIWIBFSA-N |
異性体SMILES |
C[C@H](CC1=CN=CN1C)N |
正規SMILES |
CC(CC1=CN=CN1C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


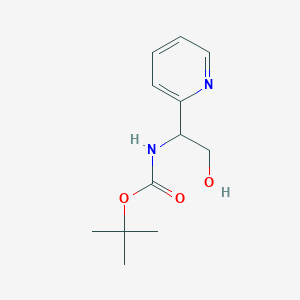

![N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13578037.png)
amino}propanoic acid](/img/structure/B13578042.png)
![5-Chloro-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13578049.png)

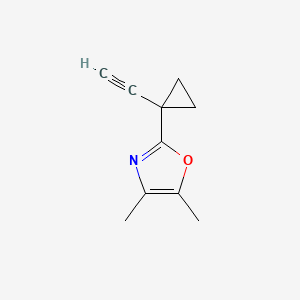
![2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylicacid](/img/structure/B13578062.png)
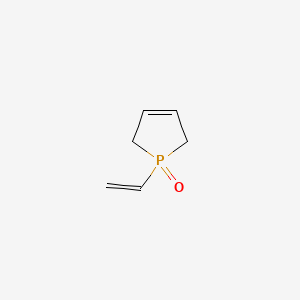
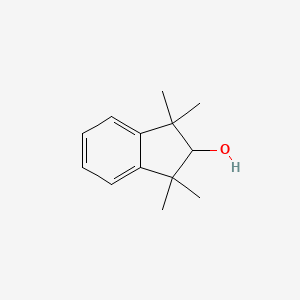


![7-Oxaspiro[4.5]decan-2-one](/img/structure/B13578085.png)
